8-iso Prostaglandin E1

Catalog No.
S627076
CAS No.
21003-46-3
M.F
C20H34O5
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-iso Prostaglandin E1

CAS Number

21003-46-3

Product Name

8-iso Prostaglandin E1

IUPAC Name

7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,19+/m0/s1

InChI Key

GMVPRGQOIOIIMI-JCPCGATGSA-N

SMILES

Array

Synonyms

8-iso-PGE1, iso-PGE1, isoprostaglandin E1, isoprostaglandin E1, (8beta,11alpha,12alpha,13E,15S)-isomer, isoprostaglandin E1, (8beta,11beta,12alpha,13E,15R)-isomer, isoprostaglandin E1, (8beta,11beta,12alpha,13E,15S)-isomer

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O

The exact mass of the compound 8-iso-PGE1 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins E - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Isoprostanes [FA0311]. However, this does not mean our product can be used or applied in the same or a similar way.

8-iso Prostaglandin E1 (8-iso PGE1) is a stereoisomer of the well-known Prostaglandin E1 (PGE1). Unlike PGE1, which is synthesized by cyclooxygenase (COX) enzymes, 8-iso PGE1 is an isoprostane formed in vivo through a non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. This distinct origin results in a unique stereochemistry that confers a pharmacological profile fundamentally different from its enzymatic counterpart, making it a critical tool for studying oxidative stress and specific vascular pathways where PGE1 is an unsuitable substitute.

Direct substitution of 8-iso Prostaglandin E1 with its enzymatic isomer, PGE1, is invalid for most research applications due to their opposing physiological effects in key vascular beds. For instance, while PGE1 is a potent systemic vasodilator, 8-iso PGE1 has a dramatically weaker systemic hypotensive effect.. Conversely, in the pulmonary circulation, 8-iso PGE1 acts as a potent vasoconstrictor, an effect opposite to the vasodilatory nature of PGE1. This functional reversal means that using the more common PGE1 as a substitute would not only fail to replicate the desired effect but would actively produce a contradictory result, invalidating experimental outcomes in cardiovascular and pulmonary research.

Opposing Vascular Activity: Potent Pulmonary Vasoconstriction vs. Minimal Systemic Vasodilation

In canine models, 8-iso PGE1 demonstrates a pharmacological profile that is inverted compared to its isomer, PGE1. The pulmonary hypertensive (vasoconstrictor) action of 8-iso PGE1 was found to be 5 times greater than that of PGE1. In stark contrast, its systemic hypotensive (vasodilator) effect was approximately 125 to 250 times weaker than that of PGE1. This functional divergence is critical, as it allows for the investigation of pulmonary vasoconstriction without the confounding, and often limiting, side effect of systemic blood pressure collapse associated with PGE1.

Evidence DimensionVascular Activity
Target Compound DataPulmonary Hypertensive Action: 5x greater than PGE1; Systemic Hypotensive Effect: 125-250x weaker than PGE1
Comparator Or BaselineProstaglandin E1 (PGE1)
Quantified Difference5-fold greater pulmonary vasoconstriction; >100-fold weaker systemic vasodilation
ConditionsIntravenous administration in anesthetized dogs

This compound is essential for researchers needing to induce or study pulmonary vasoconstriction specifically, without the systemic hypotensive effects that would occur with PGE1.

Mechanism of Action via Thromboxane (TP) Receptor Agonism

The vasoconstrictor effects of 8-iso PGE1 are mediated through its activity as an agonist of the prostanoid thromboxane (TP) receptor. This is a key mechanistic difference from PGE1, which primarily signals through EP and IP prostanoid receptors to cause vasodilation and inhibit platelet aggregation. The selective agonism at TP receptors makes 8-iso PGE1 a specific tool for investigating TP-mediated signaling pathways, a function that PGE1 cannot perform.

Evidence DimensionPrimary Receptor Target
Target Compound DataProstanoid TP receptor agonist
Comparator Or BaselinePGE1 (primarily EP/IP receptor agonist)
Quantified DifferenceQualitatively different receptor activation profile
ConditionsIn vitro and in vivo pharmacological studies

For studies focused on isolating and activating TP receptor pathways, 8-iso PGE1 is the correct choice, whereas PGE1 would activate different receptor systems entirely.

Effective Vasorelaxant Profile Compared to Other F-Ring Isoprostanes

Within the isoprostane class, 8-iso PGE1 exhibits distinct activity. In porcine coronary artery pre-constricted with U46619, 8-iso PGE1 evoked dose-dependent relaxations. In the same model, other F-ring isoprostanes, such as 8-iso-PGF2α, were largely ineffective as relaxants. While less potent than 8-iso PGE2 in this specific assay, the clear relaxant effect of 8-iso PGE1 distinguishes it from other closely related isoprostanes that are primarily vasoconstrictors, making it a necessary compound for comparative studies on isoprostane-mediated vasodilation.

Evidence DimensionVasorelaxation in Porcine Coronary Artery
Target Compound DataEvokes dose-dependent relaxation
Comparator Or Baseline8-iso-PGF2α (largely ineffective)
Quantified DifferenceQualitative difference (effective vs. ineffective)
ConditionsPorcine coronary artery pre-constricted with U46619

This evidence justifies procuring 8-iso PGE1 specifically when the research goal is to compare the vasodilatory potential of different E-ring vs. F-ring isoprostanes.

Defined Solubility for Reproducible Stock Preparation and Handling

For practical laboratory use, 8-iso Prostaglandin E1 provides well-characterized solubility, ensuring consistent and reproducible preparation of stock solutions. It is soluble in organic solvents such as DMF, DMSO, and ethanol at concentrations of 50 mg/mL, and in aqueous buffer (PBS, pH 7.2) at 1 mg/mL. This established solubility profile facilitates straightforward integration into a wide range of experimental protocols, from cell culture to in vivo infusions, minimizing variability associated with compound handling and formulation.

Evidence DimensionSolubility
Target Compound DataDMF: 50 mg/mL; DMSO: 50 mg/mL; Ethanol: 50 mg/mL; PBS (pH 7.2): 1 mg/mL
Comparator Or BaselineNot Applicable (Baseline Data)
Quantified DifferenceNot Applicable
ConditionsStandard laboratory conditions

This provides buyers with the necessary handling and formulation data to ensure the compound can be reliably incorporated into their specific experimental workflows.

Modeling Pulmonary Vasoconstriction without Systemic Hypotension

For researchers developing models of pulmonary hypertension or studying pulmonary vascular resistance, 8-iso PGE1 is the appropriate tool. Its ability to induce potent pulmonary vasoconstriction (5x greater than PGE1) while avoiding significant systemic blood pressure drops (125-250x weaker effect than PGE1) allows for the isolation of pulmonary effects in vivo.

Selective Interrogation of Thromboxane (TP) Receptor Signaling

When the experimental objective is to specifically activate TP receptor pathways, 8-iso PGE1 is a required reagent. Unlike PGE1 or PGE2, which have broad activity across multiple prostanoid receptors, 8-iso PGE1's agonism at the TP receptor provides a more targeted method to study downstream signaling events relevant to thrombosis and vasoconstriction.

Comparative Isoprostane Pharmacology in Vascular Tissue

To elucidate the differential roles of various isoprostanes in vascular tone, 8-iso PGE1 is a necessary component. Its documented ability to cause vasorelaxation in certain vascular beds, where other isoprostanes like 8-iso-PGF2α are ineffective, makes it essential for studies aiming to map the structure-activity relationships of the isoprostane family.

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

354.24062418 Da

Monoisotopic Mass

354.24062418 Da

Heavy Atom Count

25

UNII

84W5RE239W

Other CAS

21003-46-3

Wikipedia

8-epiprostaglandin E1

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Isoprostanes [FA0311]

Dates

Last modified: 04-14-2024
1.Morrow, J.D.,Hill, K.E.,Burk, R.F., et al. A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism. Proceedings of the National Academy of Sciences of the United States of Amer

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